
2,2-diethylbutanoyl Chloride
Overview
Description
2,2-diethylbutanoyl Chloride is a chemical compound with the molecular formula C8H15ClO . It is used in various chemical reactions and has a molecular weight of 162.657 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . It contains a total of 24 bonds, including 9 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 acyl halogenide .Scientific Research Applications
Lithiation of Indole Derivatives
- Selective Lithiation : 2,2-Diethylbutanoyl chloride can be used in the selective lithiation of indole derivatives. For instance, 1-(2,2-diethylbutanoyl)indole can be lithiated at specific positions (C-3 or C-2), depending on the reaction conditions and reagents used. This allows for controlled substitution reactions to create various products (Fukuda, Mine, & Iwao, 2001).
- Directed C-7 Lithiation : Another application is in the directed C-7 lithiation of 1-(2,2-diethylbutanoyl)indoles. The presence of the bulky 2,2-diethylbutanoyl group promotes unusual C-7 lithiation, especially in certain substituted indoles, leading to synthetically useful levels of selectivity (Fukuda, Maeda, & Iwao, 1999).
Synthesis and Characterization of Organic Compounds
- Preparation of Benzyl γ-Ketohexanoates : The acid chloride derivative is involved in synthesizing benzyl γ-ketohexanoates. This involves a reaction with monoesters of succinic acid, yielding products characterized by spectroscopic methods (Iqbal, Baloch, & Baloch, 2013).
Applications in Catalysis and Polymer Science
- Copper Ion Detection : The compound has been used in ion-selective electrodes for detecting copper ions, highlighting its potential in analytical chemistry and environmental monitoring (Perez et al., 2010).
- Polymer Degradation Studies : It plays a role in the study of polymer degradation, such as the thermal decomposition of poly(vinyl chloride), providing insights into the stability and decomposition pathways of polymers (Stromberg, Straus, & Achhammer, 1959).
- Tissue Engineering : In biomaterials research, derivatives of this compound are used in creating degradable copolymer networks for tissue engineering applications. These networks have potential uses in regenerative medicine and drug delivery (Davis, Burdick, & Anseth, 2003).
Miscellaneous Applications
- Ionic Liquid-Catalyzed Reactions : It's used in studies exploring ionic liquid-catalyzed reactions, such as the alkylation of isobutane with 2-butene. This research is significant for developing more sustainable and efficient industrial chemical processes (Yoo, Namboodiri, Varma, & Smirniotis, 2004).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of DEBC. For instance, the presence of water can lead to the hydrolysis of DEBC, reducing its reactivity . Similarly, the presence of other nucleophilic compounds can compete with the intended targets for reaction with DEBC, potentially reducing its efficacy.
properties
IUPAC Name |
2,2-diethylbutanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO/c1-4-8(5-2,6-3)7(9)10/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXPPYATEKVUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408268 | |
| Record name | 2,2-diethylbutanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35354-15-5 | |
| Record name | 2,2-diethylbutanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diethylbutanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate](/img/structure/B3382650.png)
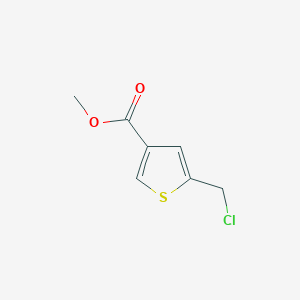



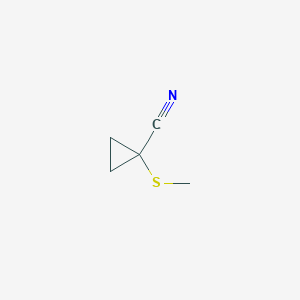
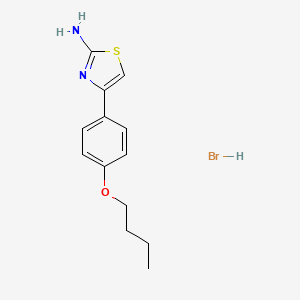
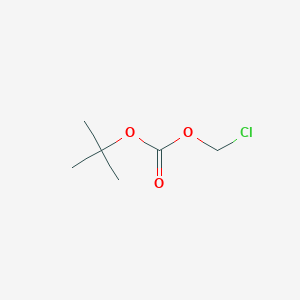
![[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane](/img/structure/B3382701.png)
![N-[(2-ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B3382704.png)

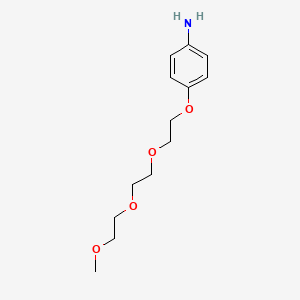
![2-(Chloromethyl)bicyclo[2.2.1]heptane](/img/structure/B3382728.png)